molecular formula C29H23N3O8 B2938533 ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 892432-59-6

ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No. B2938533
CAS RN: 892432-59-6
M. Wt: 541.516
InChI Key: XIIOMBGXORSYBK-UHFFFAOYSA-N
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Description

The compound contains several functional groups and structural features that are common in organic chemistry. These include a benzo[d][1,3]dioxole group, which is a type of aromatic ether, and a benzofuro[3,2-d]pyrimidin-1(2H)-one group, which is a type of heterocyclic compound containing nitrogen and oxygen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group would contribute to the aromaticity of the molecule, while the benzofuro[3,2-d]pyrimidin-1(2H)-one group would introduce heteroatoms into the structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of polar functional groups like the amide and ester could make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Research has explored the synthesis and biological evaluation of novel compounds with complex structures, highlighting the continuous interest in developing new molecules for potential therapeutic applications. For instance, studies on the synthesis of novel benzothiazole containing derivatives and their screening for antibacterial, antioxidant, and antitubercular activities underscore the methodological advancements in creating and evaluating compounds with potential biological efficacy (Bhoi, Borad, Pithawala, & Patel, 2016).

Antifolate Agents

  • The design and synthesis of classical and nonclassical compounds as antifolates for potential use as dihydrofolate reductase (DHFR) inhibitors and antitumor agents highlight the application of complex molecules in targeting specific biological pathways for therapeutic interventions (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007).

Chemical Synthesis Techniques

  • Advances in chemical synthesis techniques, such as the use of palladium(0) reagents for deprotection procedures, underscore the evolving methodologies in organic synthesis that are critical for the creation and modification of complex molecules for research and therapeutic purposes (Watanabe & Nakamura, 1997).

Heterocyclic Compound Synthesis

  • The synthesis of heterocyclic compounds, including pyrimidine-annelated derivatives, is a significant area of research that contributes to the development of new drugs and materials. These studies often involve the exploration of novel synthetic routes and the evaluation of the resulting compounds' biological activities (Majumdar, Das, & Jana, 1998).

Antimicrobial and Antioxidant Activities

  • The investigation of new molecules for antimicrobial and antioxidant activities is a crucial aspect of pharmaceutical research, aiming to discover new agents that can combat microbial infections and mitigate oxidative stress, respectively. Research in this domain involves the synthesis of novel compounds and their subsequent evaluation for these activities (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. This could include testing its biological activity, studying its reactivity, and investigating its physical and chemical properties .

properties

CAS RN

892432-59-6

Product Name

ethyl 2-(2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Molecular Formula

C29H23N3O8

Molecular Weight

541.516

IUPAC Name

ethyl 2-[[2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C29H23N3O8/c1-2-37-28(35)18-7-3-5-9-20(18)30-24(33)15-31-25-19-8-4-6-10-21(19)40-26(25)27(34)32(29(31)36)14-17-11-12-22-23(13-17)39-16-38-22/h3-13H,2,14-16H2,1H3,(H,30,33)

InChI Key

XIIOMBGXORSYBK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C63

solubility

not available

Origin of Product

United States

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